molecular formula C20H22N2O3 B271189 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271189
M. Wt: 338.4 g/mol
InChI Key: PXGFNPILUYPGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling. Adenosine A1 receptors are coupled to inhibitory G proteins and their activation leads to a decrease in cAMP levels and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In the brain, 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to increase wakefulness and reduce anxiety-like behavior. In the cardiovascular system, 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to decrease heart rate and blood pressure. In the gastrointestinal system, 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce gastric acid secretion.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more precise manipulation of this receptor without affecting other adenosine receptor subtypes. However, one limitation of using 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations for effective blockade.

Future Directions

There are several future directions for research involving 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One potential area of investigation is the role of adenosine A1 receptors in the regulation of appetite and energy balance. Another potential area of investigation is the use of 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of cardiovascular disease, as adenosine A1 receptors have been implicated in the regulation of blood pressure and heart rate. Finally, further research is needed to better understand the molecular mechanisms underlying the effects of 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide on neuronal activity and behavior.

Synthesis Methods

The synthesis of 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the condensation of 3,5-dimethylphenylacetonitrile with 3-methoxybenzaldehyde to form the corresponding imine, followed by reduction with sodium borohydride to give the amine. The amine is then reacted with 5-oxopyrrolidine-3-carboxylic acid to form the final product.

Scientific Research Applications

1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely expressed in the brain and play an important role in regulating neuronal activity. 1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of sleep, anxiety, and pain perception.

properties

Product Name

1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-12-15(10-19(22)23)20(24)21-16-5-4-6-18(11-16)25-3/h4-9,11,15H,10,12H2,1-3H3,(H,21,24)

InChI Key

PXGFNPILUYPGGW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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